molecular formula C7H12ClNO B071335 1-Methylpiperidine-3-carbonyl chloride CAS No. 193538-44-2

1-Methylpiperidine-3-carbonyl chloride

Cat. No. B071335
M. Wt: 161.63 g/mol
InChI Key: ZKIJYOZMNSWYMI-UHFFFAOYSA-N
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Description

1-Methylpiperidine-3-carbonyl chloride is a chemical compound with the molecular formula C7H12ClNO . It is categorized under Carbonyl Chlorides . The CAS Number is 193538-44-2 .


Synthesis Analysis

The synthesis of 1-Methylpiperidine-3-carbonyl chloride and its derivatives is an important task in modern organic chemistry . Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Molecular Structure Analysis

The molecular weight of 1-Methylpiperidine-3-carbonyl chloride is 161.631 . The InChI key is QUNRCNWRIOEOEM-UHFFFAOYSA-N .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

Physical properties include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties describe the ability of a substance to undergo a specific chemical change . The specific physical and chemical properties of 1-Methylpiperidine-3-carbonyl chloride are not detailed in the search results.

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions of 1-Methylpiperidine-3-carbonyl chloride could be in the field of drug design and pharmaceutical applications .

properties

IUPAC Name

1-methylpiperidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-9-4-2-3-6(5-9)7(8)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIJYOZMNSWYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601772
Record name 1-Methylpiperidine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpiperidine-3-carbonyl chloride

CAS RN

193538-44-2
Record name 1-Methyl-3-piperidinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193538-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylpiperidine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The hydrochloride salt of (±)-N-methylnipecotic acid (1.0 g) was suspended in dichloromethane (25 ml) and stirred at room temperature for 2 h with oxalyl chloride (0.58 ml) and DMF (1 drop). The solvent was then evaporated to yield the hydrochloride salt of N-methylnipecotyl chloride as a pale yellow solid.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.58 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

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